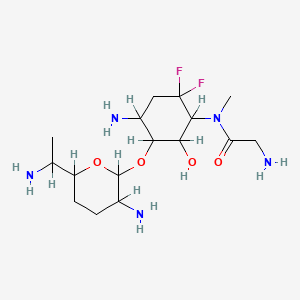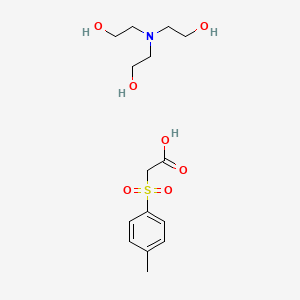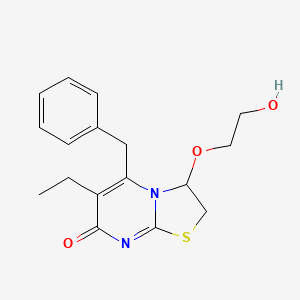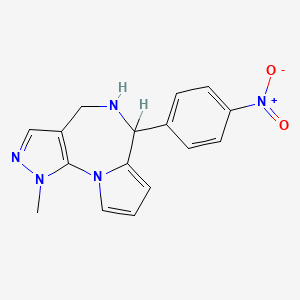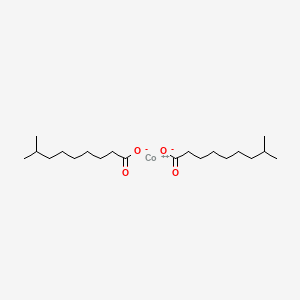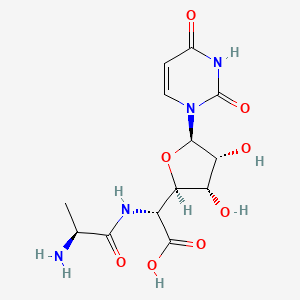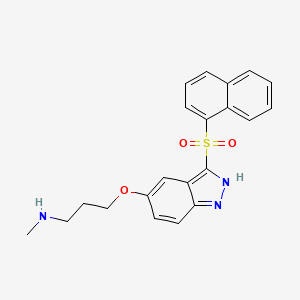
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- is a complex organic compound with a pyridinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the ethyl, methoxyphenylmethyl, and methyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-3-(((3-hydroxyphenyl)methyl)amino)-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(((3-chlorophenyl)methyl)amino)-6-methyl-
Uniqueness
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxyphenyl)methyl)amino)-6-methyl- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound or as a precursor for further chemical modifications.
Propiedades
Número CAS |
145901-92-4 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
5-ethyl-3-[(3-methoxyphenyl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-4-13-9-15(16(19)18-11(13)2)17-10-12-6-5-7-14(8-12)20-3/h5-9,17H,4,10H2,1-3H3,(H,18,19) |
Clave InChI |
KLRXTTMCXPTAGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



